molecular formula C9H11NO4 B12094373 3-Pyridinecarboxylic acid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-

3-Pyridinecarboxylic acid,4-ethoxy-1,2-dihydro-1-methyl-2-oxo-

Cat. No.: B12094373
M. Wt: 197.19 g/mol
InChI Key: XMYSNEBHVNDQDB-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, an ethoxy group, and a methyl group. It is a derivative of nicotinic acid and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- typically involves the reaction of nicotinic acid derivatives with ethoxy and methylating agents under controlled conditions. One common method involves the esterification of nicotinic acid followed by ethoxylation and methylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent functional group modifications. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various substituted pyridinecarboxylic acids and their derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid (Niacin): A precursor to the compound, known for its role in metabolism and as a vitamin.

    Isonicotinic Acid: Another derivative of pyridinecarboxylic acid with different substitution patterns.

    Picolinic Acid: A positional isomer with distinct chemical properties.

Uniqueness

3-Pyridinecarboxylic acid, 4-ethoxy-1,2-dihydro-1-methyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

4-ethoxy-1-methyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO4/c1-3-14-6-4-5-10(2)8(11)7(6)9(12)13/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

XMYSNEBHVNDQDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N(C=C1)C)C(=O)O

Origin of Product

United States

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